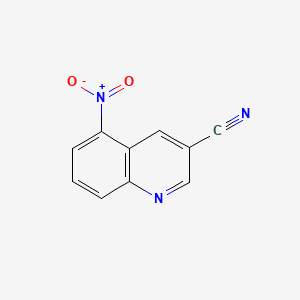
5-Nitroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5N3O2. It belongs to the class of quinoline derivatives, which are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a nitro group at the 5-position and a cyano group at the 3-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the nitration of quinoline-3-carbonitrile using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-Aminoquinoline-3-carbonitrile.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline-3-carboxylic acid.
Scientific Research Applications
5-Nitroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinoline: Lacks the cyano group, making it less versatile in certain chemical reactions.
3-Nitroquinoline: Has the nitro group at a different position, leading to different reactivity and applications.
Quinoline-3-carbonitrile: Lacks the nitro group, affecting its biological and chemical properties
Uniqueness
5-Nitroquinoline-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5N3O2 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
5-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13(14)15/h1-4,6H |
InChI Key |
MJADIBRSCFOREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



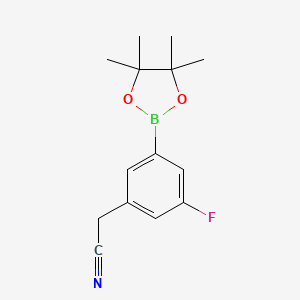
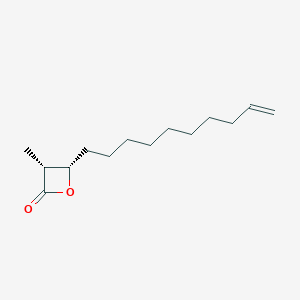
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
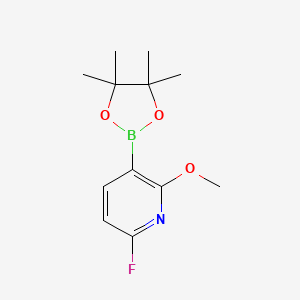

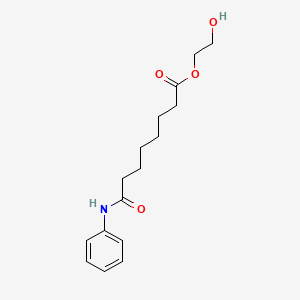


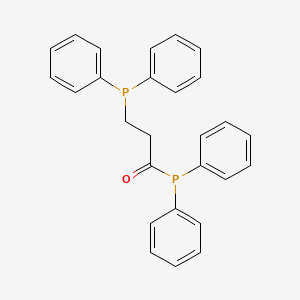
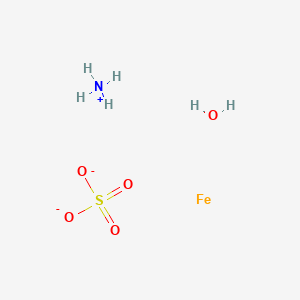
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
